

Physical and chemical properties of 4-Bromo-2-fluoro-5-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-nitrophenol

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An In-depth Technical Guide to 4-Bromo-2-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromo-2-fluoro-5-nitrophenol** (CAS Number: 661463-12-3), a halogenated and nitrated phenol derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its properties, synthesis, and spectral characterization to support its application in research and development.

Core Physical and Chemical Properties

4-Bromo-2-fluoro-5-nitrophenol is a multifaceted compound with potential applications as a building block in the synthesis of more complex molecules.^[1] Its physical and chemical characteristics are summarized below.

Physical Properties

The known physical properties of **4-Bromo-2-fluoro-5-nitrophenol** are presented in Table 1. The compound is a solid at room temperature with a defined melting point range. Its solubility profile indicates good solubility in polar aprotic and protic organic solvents, with very limited solubility in water.

Table 1: Physical Properties of **4-Bromo-2-fluoro-5-nitrophenol**

Property	Value	Source(s)
Melting Point	152°C - 156°C	[2]
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.	[2]

Chemical Properties

The chemical properties of **4-Bromo-2-fluoro-5-nitrophenol** are detailed in Table 2. These properties are crucial for its identification and application in chemical synthesis.

Table 2: Chemical and Computed Properties of **4-Bromo-2-fluoro-5-nitrophenol**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ BrFNO ₃	[3]
Molecular Weight	235.99 g/mol	[3]
IUPAC Name	4-bromo-2-fluoro-5-nitrophenol	[3]
CAS Number	661463-12-3	[3]
XLogP3 (Computed)	2.6	[3]
Hydrogen Bond Donor Count (Computed)	1	[3]
Hydrogen Bond Acceptor Count (Computed)	4	[3]
Rotatable Bond Count (Computed)	1	[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-fluoro-5-nitrophenol** is not readily available in peer-reviewed literature, the logical synthetic route involves the nitration of a 4-bromo-2-fluorophenol precursor. The regioselectivity of the bromination of 2-fluorophenol is a critical step in obtaining the necessary precursor.

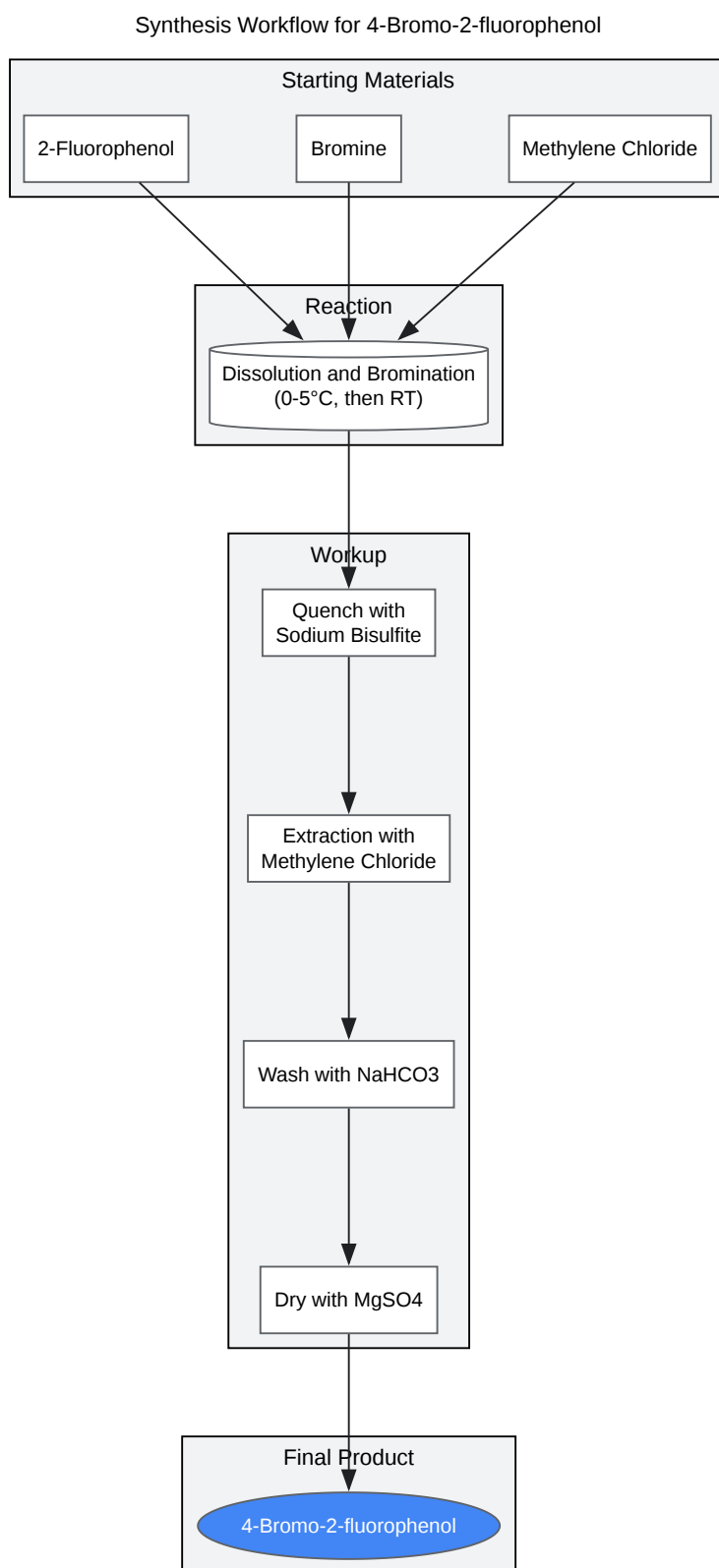
Synthesis of the Precursor: 4-Bromo-2-fluorophenol

A common method for the synthesis of 4-bromo-2-fluorophenol involves the direct bromination of 2-fluorophenol.^[2]

Experimental Protocol: Synthesis of 4-Bromo-2-fluorophenol^[2]

- Materials: 2-Fluorophenol, Methylene chloride (Dichloromethane), Bromine, Sodium bisulfite, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
- Procedure:
 - Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride in a flask and cool in an ice bath to approximately 3°C.
 - Add 31.97 g (0.2 mol) of bromine to the stirred solution all at once.
 - Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.
 - Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the unreacted bromine.
 - Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.
 - Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
 - Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil.

The subsequent step would be the nitration of 4-bromo-2-fluorophenol. The directing effects of the hydroxyl, fluoro, and bromo substituents would influence the position of the incoming nitro group.



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Synthesis of the 4-bromo-2-fluorophenol precursor.

Spectral Data

Detailed experimental spectra for **4-Bromo-2-fluoro-5-nitrophenol** are not widely published. However, some data can be inferred from patent literature and analysis of related compounds.

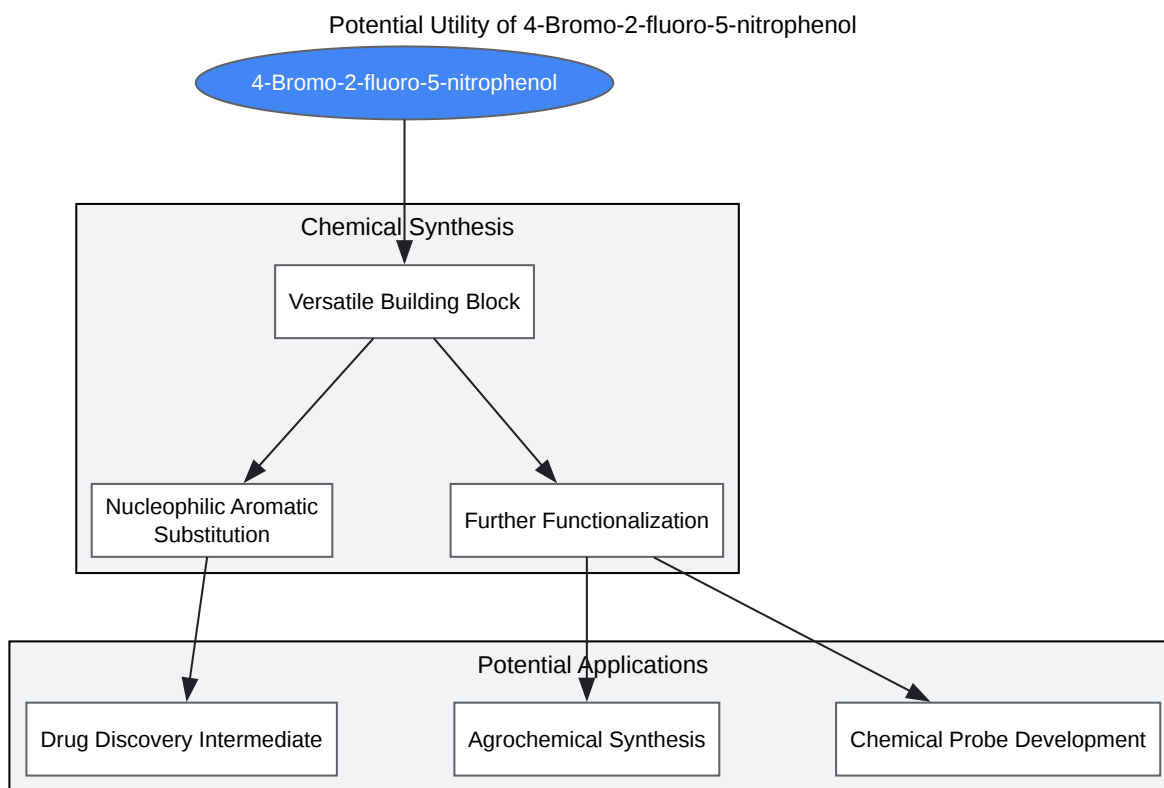
Table 3: Available Spectral Data for **4-Bromo-2-fluoro-5-nitrophenol**

Spectrum Type	Data	Source(s)
¹⁹ F NMR	δ (ppm): -121.5 (in MeOD)	[4]
¹ H NMR	Data not available in searched literature.	
¹³ C NMR	Data not available in searched literature.	
IR Spectrum	Data not available in searched literature.	
Mass Spectrum	Data not available in searched literature.	

The provided ¹⁹F NMR chemical shift is a key identifier for this molecule. Further characterization would require experimental determination of the other spectral properties.

Potential Applications and Biological Relevance

The presence of nitro and halogen functional groups makes **4-Bromo-2-fluoro-5-nitrophenol** a versatile intermediate for further chemical modifications, such as nucleophilic aromatic substitution.[1] Halogenated and nitrated phenols are common motifs in compounds with biological activity. While no specific biological activities or signaling pathway involvements have been reported for **4-Bromo-2-fluoro-5-nitrophenol** itself, its structural features suggest potential for its use in the development of novel therapeutic agents or agrochemicals.[1] The fluorination of molecules in drug discovery is a common strategy to enhance metabolic stability and binding affinity.[5]



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Logical relationships of the compound's potential use.

Conclusion

4-Bromo-2-fluoro-5-nitrophenol is a chemical entity with established physical properties and a clear, albeit not explicitly detailed, synthetic pathway. The availability of a key ^{19}F NMR data point provides a valuable tool for its identification. While direct biological data is currently lacking, its structural characteristics position it as a compound of interest for further investigation in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers working with this compound, highlighting both the known data and the areas where further experimental characterization is needed.

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